molecular formula C21H23ClN4O B11145075 2-(6-chloro-1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-ethanone

2-(6-chloro-1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-ethanone

Cat. No.: B11145075
M. Wt: 382.9 g/mol
InChI Key: LBAMGEKVNUTLQK-UHFFFAOYSA-N
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Description

2-(6-chloro-1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-ethanone is a complex organic compound that features a unique combination of indole, piperazine, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-ethanone typically involves multi-step organic reactions. One common method involves the initial formation of the indole derivative, followed by the introduction of the piperazine and pyridine groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the indole or pyridine rings, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(6-chloro-1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-chloro-1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-ethanone involves its interaction with specific molecular targets. The indole and pyridine moieties may bind to enzymes or receptors, modulating their activity. This compound can influence various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-chloro-1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H23ClN4O

Molecular Weight

382.9 g/mol

IUPAC Name

2-(6-chloroindol-1-yl)-1-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C21H23ClN4O/c22-18-5-4-17-6-10-26(20(17)15-18)16-21(27)25-13-11-24(12-14-25)9-7-19-3-1-2-8-23-19/h1-6,8,10,15H,7,9,11-14,16H2

InChI Key

LBAMGEKVNUTLQK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=N2)C(=O)CN3C=CC4=C3C=C(C=C4)Cl

Origin of Product

United States

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